Cas no 1645-99-4 (Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate)

Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- methyl 5-fluoro-2-methyl-4-oxo-1H-pyrimidine-6-carboxylate
- 1645-99-4
- SB56383
- Methyl5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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- Inchi: InChI=1S/C7H7FN2O3/c1-3-9-5(7(12)13-2)4(8)6(11)10-3/h1-2H3,(H,9,10,11)
- InChI Key: JFEKNCREROKYCI-UHFFFAOYSA-N
- SMILES: CC1=NC(=C(C(=N1)O)F)C(=O)OC
Computed Properties
- Exact Mass: 186.04407025g/mol
- Monoisotopic Mass: 186.04407025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: -0.4
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166270-1g |
methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate |
1645-99-4 | 95% | 1g |
$620 | 2023-02-17 | |
Chemenu | CM166270-1g |
methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate |
1645-99-4 | 95% | 1g |
$720 | 2021-08-05 |
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 1645-99-4): A Comprehensive Overview
Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (CAS No. 1645-99-4) is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and synthetic chemistry. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its role in the synthesis of various pharmacologically active molecules.
The molecular structure of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate consists of a pyrimidine core, which is a fundamental scaffold in medicinal chemistry. The presence of a fluorine atom at the 5-position and a carboxylate group at the 4-position introduces specific electronic and steric properties that make this compound highly valuable in medicinal chemistry. These features contribute to its reactivity and its ability to serve as a precursor in the synthesis of more complex molecules.
In recent years, there has been a surge in research focusing on fluorinated pyrimidines due to their enhanced bioavailability and metabolic stability. The fluorine atom in Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate plays a crucial role in modulating the pharmacokinetic properties of drugs derived from this scaffold. This has led to its extensive use in the development of antiviral, anticancer, and anti-inflammatory agents.
One of the most compelling aspects of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is its utility as an intermediate in the synthesis of nucleoside analogs. These analogs are pivotal in the treatment of various diseases, including HIV and hepatitis B. The pyrimidine ring serves as a mimic of natural nucleobases, allowing for the development of drugs that can interfere with viral replication by inhibiting enzymes such as reverse transcriptase.
The carboxylate group at the 4-position of Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate provides an additional site for functionalization, enabling chemists to tailor the compound for specific biological activities. This flexibility has been exploited in the design of novel drug candidates that exhibit improved efficacy and reduced side effects compared to their predecessors.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications in compounds like Methyl 5-fluoro-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can influence their biological properties. Molecular modeling studies have identified key interactions between this compound and target enzymes, providing insights into how it can be optimized for better therapeutic outcomes.
The synthesis of Methyl 5-fluoro-2-methyl-6-oxyoноne-dihydropyrimidine -4-carboxylate involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically begins with the condensation of malonic acid derivatives with urea or thiourea to form pyrimidine intermediates. Subsequent functionalization steps introduce the fluorine atom and the carboxylate group at strategic positions within the molecule.
The role of fluorine in medicinal chemistry is well-documented, with numerous studies demonstrating its ability to enhance drug potency and selectivity. In Methyl 5-fluoro -2-meth yl -6-o x o -1 ,6 -dih y dro p y rim id ine -4 -car box y l ate, the fluorine atom at the 5-position exerts a significant influence on the electronic properties of the molecule, making it more susceptible to nucleophilic attack and thus facilitating further chemical modifications.
The carboxylate group at the 4-position not only serves as a site for further functionalization but also contributes to the solubility and stability of derivatives derived from this compound. This has been particularly important in formulating oral medications where solubility is a critical factor for bioavailability.
In conclusion, Methyl 5-fluoro -2-m eth y l -6-o x o -1 ,6 -dih y dro p y rim id ine -4 -car box y l ate (CAS No. 16459984) is a cornerstone compound in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate in the synthesis of biologically active molecules with potential therapeutic applications across various disease areas. As research continues to uncover new ways to leverage its properties, this compound is poised to remain at forefront of drug discovery efforts.
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